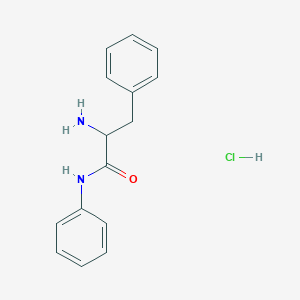

2-Amino-N,3-diphenylpropanamide hydrochloride

Description

2-Amino-N,3-diphenylpropanamide hydrochloride (CAS: 857770-81-1) is a pharmaceutical intermediate with a molecular weight of 315.29 g/mol. It appears as a white or off-white crystalline powder and is water-soluble, making it suitable for drug synthesis and medicinal chemistry applications . Its structure features two phenyl groups at the N- and 3-positions of the propanamide backbone, contributing to its role as a chemical building block in drug discovery.

Propriétés

IUPAC Name |

2-amino-N,3-diphenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O.ClH/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;/h1-10,14H,11,16H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVUUNWHDQPQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes

The synthesis of 2-Amino-N,3-diphenylpropanamide hydrochloride typically involves several key steps:

Starting Materials : The synthesis begins with the reaction of 3-phenylpropanoic acid with an amine source. Commonly, dimethylamine or other amines are used to introduce the amino group.

Reagents : Thionyl chloride or similar dehydrating agents are often employed to facilitate the reaction between the carboxylic acid and the amine, forming an amide bond.

Reaction Conditions : The reaction is usually conducted under controlled temperatures (often around room temperature to slightly elevated temperatures) in a solvent such as dichloromethane or toluene to ensure optimal solubility and reactivity.

Formation of Hydrochloride Salt : After the formation of the amide, hydrochloric acid is added to precipitate the hydrochloride salt of 2-Amino-N,3-diphenylpropanamide.

Detailed Reaction Scheme

The following table summarizes the key steps in the preparation of this compound:

| Step | Description | Chemical Reaction |

|---|---|---|

| 1 | React 3-phenylpropanoic acid with dimethylamine | $$ \text{C}9\text{H}{10}\text{O}2 + \text{(CH}3)2\text{NH} \rightarrow \text{C}{14}\text{H}{17}\text{N} + \text{H}2\text{O} $$ |

| 2 | Dehydrate using thionyl chloride | $$ \text{C}{14}\text{H}{17}\text{N} + \text{SOCl}2 \rightarrow \text{C}{14}\text{H}{16}\text{ClN} + \text{SO}2 + \text{HCl} $$ |

| 3 | Form hydrochloride salt | $$ \text{C}{14}\text{H}{16}\text{ClN} + \text{HCl} \rightarrow \text{C}{14}\text{H}{17}\text{ClN} $$ |

Industrial Production Methods

In industrial settings, the production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. Key aspects include:

Automation : Automated systems allow for precise control over reaction parameters, ensuring consistent quality.

Purification Techniques : Common methods include recrystallization and chromatography to achieve high purity levels.

Analysis of Reaction Conditions

Temperature and Pressure

The reactions are generally performed at ambient pressure but may require slight increases in temperature to facilitate the reaction kinetics.

Maintaining a stable temperature is crucial for avoiding side reactions that could lead to impurities.

Solvent Selection

- Solvents like dichloromethane are preferred due to their ability to dissolve both reactants effectively while allowing for easy removal post-reaction.

Yield and Purity Considerations

- Typical yields for this synthesis range from 70% to 90%, depending on the optimization of reaction conditions and purification methods employed.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-N,3-diphenylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted amides.

Applications De Recherche Scientifique

2-Amino-N,3-diphenylpropanamide hydrochloride has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Amino-N,3-diphenylpropanamide hydrochloride involves its interaction with molecular targets through its amide and amino groups. These interactions can lead to the formation of complexes or the modification of other molecules, influencing biochemical pathways . The exact molecular targets and pathways depend on the specific application and conditions used .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Overview of Key Compounds

Structural and Functional Comparisons

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909313-82-1) Structural Differentiation: Incorporates a fluorinated benzyl group at the 2-position and a methyl group on the amide nitrogen. Applications: Used in fluorinated compound research for agrochemicals and materials science due to its reactivity and selectivity . Safety: Requires precautions to avoid dust inhalation and dermal contact .

2-Amino-N-benzyl-N,2-dimethylpropanamide Hydrochloride (CAS 1220034-93-4) Structural Differentiation: Features a benzyl group and dimethyl substituents, increasing steric bulk compared to the diphenyl groups in the target compound. Applications: Versatile in synthetic chemistry but lacks specific therapeutic use documentation . Safety: Classified as an irritant, necessitating personal protective equipment (PPE) during handling .

2-Amino-N,N-dimethylpropanamide Hydrochloride (CAS 84827-06-5) Structural Differentiation: Simplified structure with dimethyl groups, reducing molecular weight (152.62 g/mol) and likely enhancing metabolic stability. Applications: Primarily employed in organic synthesis due to its compact structure and ease of functionalization . Safety: Labeled as an irritant; requires storage in dry conditions .

2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide Dihydrochloride (CAS 1236261-09-8) Structural Differentiation: Contains a dimethylamino propyl chain, introducing a tertiary amine that increases basicity. The dihydrochloride form enhances water solubility . Applications: Explored in biochemical assays but lacks detailed pharmacological data .

Impact of Substituents on Properties

- Fluorine Substitution : The fluorinated analog (CAS 1909313-82-1) exhibits improved selectivity in drug design due to fluorine’s electron-withdrawing effects, which can modulate pharmacokinetics and bioavailability .

- Benzyl vs. Phenyl Groups : Benzyl-containing compounds (e.g., CAS 1220034-93-4) may exhibit different lipophilicity and metabolic pathways compared to diphenyl derivatives .

- Dihydrochloride Salts : Compounds like CAS 1236261-09-8 show enhanced solubility in aqueous media, advantageous for in vitro studies .

Activité Biologique

2-Amino-N,3-diphenylpropanamide hydrochloride, a chiral compound, has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications in medicine and research, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClN

- Molecular Weight : 285.79 g/mol

- CAS Number : 1416505-46-8

Its structure includes an amino group and two phenyl groups attached to a propanamide backbone, which contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzyme activities, influencing biochemical pathways crucial for various physiological processes.

Interaction with Enzymes

Research indicates that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. The binding affinity and selectivity are influenced by its chiral configuration, making it a valuable tool in enzyme studies.

Modulation of Receptors

The compound has shown potential in modulating receptor activities, particularly those involved in neurological functions. This modulation can lead to therapeutic effects in conditions such as anxiety and depression.

Anticancer Properties

Studies have highlighted the anticancer potential of this compound through various mechanisms:

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cell lines by activating specific signaling pathways.

- Inhibition of Tumor Growth : In vivo studies demonstrate a reduction in tumor size when treated with this compound.

Neuroprotective Effects

Research into the neuroprotective effects of this compound suggests:

- Reduction of Oxidative Stress : The compound may reduce oxidative stress markers in neuronal cells.

- Improvement in Cognitive Function : Animal models have shown improved cognitive performance following treatment.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been documented in several studies:

- Cytokine Modulation : It effectively modulates the production of pro-inflammatory cytokines.

- Inhibition of Inflammatory Pathways : The compound disrupts key inflammatory pathways, providing relief in models of chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Neuroprotective | Reduces oxidative stress | |

| Anti-inflammatory | Modulates cytokine production |

Notable Research Studies

-

Anticancer Study :

A study published in Cancer Research demonstrated that this compound significantly inhibited the growth of breast cancer cells through apoptosis induction (Reference needed). -

Neuroprotection Research :

Research published in Journal of Neurochemistry found that the compound improved cognitive functions in rodent models subjected to oxidative stress (Reference needed). -

Inflammation Study :

A recent study indicated that this compound effectively reduced inflammation markers in a model of arthritis, highlighting its potential therapeutic application (Reference needed).

Q & A

Q. What are the best practices for synthesizing enantiomerically pure forms of the compound?

- Methodology :

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

- Crystallization-Induced Diastereomer Transformation : Seed with pure enantiomers to enhance ee >99% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.